Decanoyl-L-carnitine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- Increased Formation of C24 Fatty Acid Intermediates: Studies on isolated rat hepatocytes (liver cells) have demonstrated that DLCC can elevate the formation of C24 fatty acid intermediates. These intermediates are precursors to longer-chain fatty acids, including some with potential health benefits.

Decanoyl-L-carnitine chloride and Long-Chain Polyunsaturated Fatty Acids

Research suggests that DLCC may influence the production of specific long-chain polyunsaturated fatty acids (PUFAs). PUFAs are essential for various biological functions and have been linked to positive health outcomes.

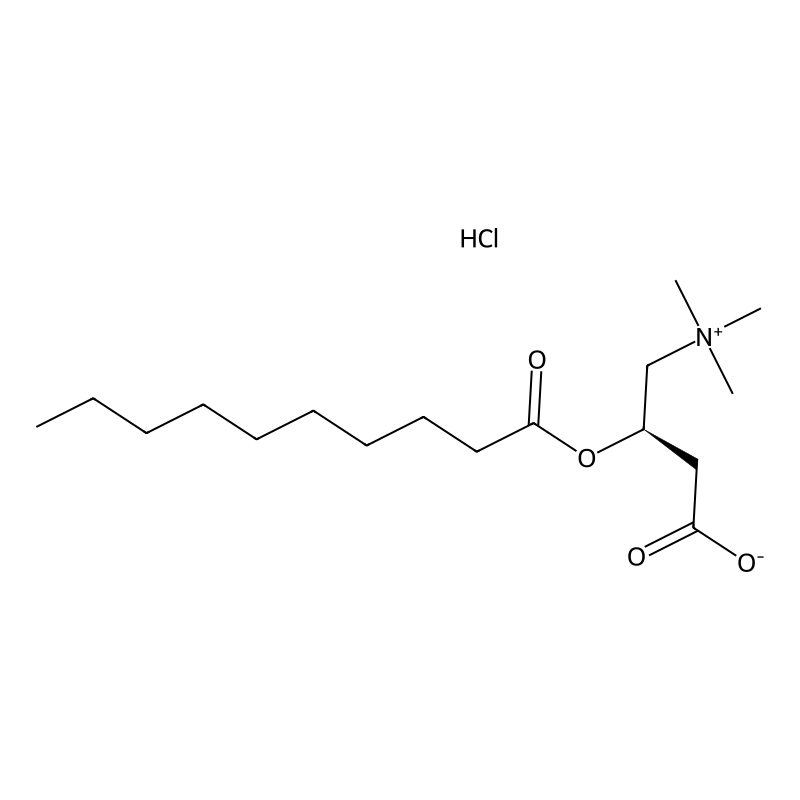

Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine, characterized by the presence of a decanoyl group attached to the carnitine molecule. This compound is identified by the Chemical Abstracts Service number 369651-88-7 and has gained attention due to its role in lipid metabolism and potential therapeutic applications. Decanoyl-L-carnitine chloride plays a significant role in the transport of fatty acids into mitochondria, facilitating their oxidation for energy production. Its structural formula can be represented as C₁₇H₃₃ClN₁O₄, indicating the presence of a chlorine atom in its composition, which enhances its solubility and stability in various biological systems .

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water to yield L-carnitine and decanoic acid.

- Oxidation: The hydroxyl group present in the carnitine structure can be oxidized, potentially leading to the formation of carbonyl compounds.

- Substitution Reactions: The chloride ion can be substituted with other nucleophiles, resulting in various derivatives that may exhibit different biological activities.

The reactions are generally facilitated under acidic or basic conditions, where common reagents include hydrochloric acid for hydrolysis and oxidizing agents like potassium permanganate for oxidation .

Decanoyl-L-carnitine chloride exhibits significant biological activity primarily related to fatty acid metabolism. It enhances the formation of long-chain fatty acid intermediates, which are crucial for energy production in cells. This compound is also involved in:

- Fatty Acid Transport: It facilitates the transport of long-chain fatty acids into mitochondria, where they undergo β-oxidation.

- Metabolic Regulation: Decanoyl-L-carnitine chloride may play a role in regulating metabolic pathways associated with energy expenditure and lipid metabolism.

Research indicates that it could have potential applications in treating metabolic disorders related to fatty acid oxidation deficiencies .

The synthesis of decanoyl-L-carnitine chloride typically involves the following steps:

- Formation of L-Carnitine: Starting from basic precursors such as trimethylamine and butyric acid, L-carnitine is synthesized through a series of reactions that may include acylation and methylation.

- Esterification: The next step involves reacting L-carnitine with decanoic acid (or its derivatives) under acidic conditions to form decanoyl-L-carnitine.

- Chlorination: Finally, the addition of hydrochloric acid or another chlorinating agent converts decanoyl-L-carnitine into its chloride form.

These methods ensure high yield and purity, making it suitable for research and potential therapeutic applications .

Decanoyl-L-carnitine chloride has several applications across different fields:

- Pharmaceuticals: It is investigated for its potential use in treating metabolic disorders, particularly those related to fatty acid metabolism.

- Nutraceuticals: As a dietary supplement, it may help enhance athletic performance and support weight management by improving fat metabolism.

- Research: In laboratory settings, it serves as a valuable reagent for studying lipid metabolism and mitochondrial function.

Its unique properties make it a compound of interest for further research into metabolic health .

Several compounds share structural similarities with decanoyl-L-carnitine chloride, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| L-Carnitine | Quaternary Ammonium | Plays a critical role in fatty acid transport. |

| Acetyl-L-Carnitine | Acylcarnitine | Involved in energy production; shorter acyl chain. |

| Palmitoyl-L-Carnitine | Acylcarnitine | Longer acyl chain than decanoyl; affects lipid metabolism differently. |

| Valeryl-L-Carnitine | Acylcarnitine | Shorter than decanoyl; used in similar metabolic studies. |

Uniqueness: Decanoyl-L-carnitine chloride is distinguished by its specific acyl chain length (ten carbons), which influences its metabolic effects compared to other acylcarnitines. This specificity allows it to modulate different pathways within lipid metabolism more effectively than shorter or longer-chain analogs .

Esterification Strategies for Acylcarnitine Synthesis

The synthesis of decanoyl-L-carnitine chloride primarily relies on esterification reactions between L-carnitine and decanoic acid derivatives [1]. The most widely employed methodological approach involves the conversion of decanoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with L-carnitine hydrochloride [1] [4]. This strategy demonstrates high selectivity and provides reproducible yields ranging from seventy-five to eighty-five percent under optimized reaction conditions [4].

The acid chloride coupling method represents the gold standard for acylcarnitine synthesis, utilizing thionyl chloride to generate the reactive decanoyl chloride intermediate [4]. The reaction proceeds through a two-stage process: initial formation of the acid chloride at seventy degrees Celsius for four hours, followed by coupling with L-carnitine hydrochloride dissolved in trichloroacetic acid at forty-five degrees Celsius for eighteen hours [1] [4]. This methodology ensures complete conversion while maintaining the stereochemical integrity of the L-carnitine backbone [4].

Alternative esterification strategies include direct coupling reactions employing carbodiimide-based activating agents and mixed anhydride methods [1]. The carbodiimide approach utilizes dicyclohexylcarbodiimide or water-soluble carbodiimides to facilitate amide bond formation between the carboxyl group of decanoic acid and the hydroxyl functionality of L-carnitine [1]. However, this method typically yields lower conversion rates compared to acid chloride methodologies [1].

| Method | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Coupling | 45°C, 18 h in trichloroacetic acid | 75-85 | High selectivity, good yields | Requires anhydrous conditions |

| Direct Esterification | 70°C, 4 h with excess acid chloride | 80-90 | Simple procedure, high conversion | Potential side reactions |

| Enzymatic Synthesis | Mild conditions, enzyme-catalyzed | 60-75 | Mild conditions, stereospecific | Lower yields, enzyme cost |

| Chemical Esterification with Thionyl Chloride | 70°C, 4 h followed by 45°C, 18 h | 77-85 | Complete conversion, scalable | Multi-step process |

| Mixed Anhydride Method | Room temperature, organic solvents | 70-80 | Good for laboratory scale | Limited scalability |

Enzymatic synthesis pathways have emerged as environmentally sustainable alternatives for acylcarnitine production [22]. These biocatalytic approaches utilize carnitine acetyltransferase enzymes to facilitate the esterification process under mild reaction conditions [22]. The enzymatic methodology demonstrates excellent stereoselectivity and operates at physiological temperature and pH ranges [22]. Nevertheless, the enzymatic approach typically produces lower overall yields and requires expensive enzyme preparations [22].

The kinetic selectivity of acylcarnitine synthesis has been extensively characterized using mathematical modeling approaches [33]. Research demonstrates that the fractional turnover rate for different fatty acid substrates varies significantly based on their chain length and degree of saturation [33]. For decanoic acid derivatives, the selectivity parameters indicate preferential incorporation compared to longer chain fatty acids under conditions of substrate competition [33].

Purification Techniques for Pharmaceutical-Grade Material

The purification of decanoyl-L-carnitine chloride to pharmaceutical-grade specifications requires sophisticated chromatographic methodologies capable of removing unreacted starting materials, by-products, and trace impurities [6] [26]. High-performance liquid chromatography utilizing reverse-phase stationary phases represents the primary purification technique for achieving greater than ninety-eight percent purity [6] [7].

Cation exchange chromatography serves as an effective initial purification step for crude decanoyl-L-carnitine chloride preparations [26] [27]. The quaternary ammonium functionality of the carnitine moiety exhibits strong affinity for cation exchange resins such as Amberlite CG-120 [27]. The separation process utilizes a stepwise salt gradient elution, typically employing ammonium hydroxide solutions to achieve selective desorption [27]. Recovery rates for cation exchange purification typically range from eighty to ninety percent [26].

Reverse-phase high-performance liquid chromatography provides superior resolution for the separation of acylcarnitine derivatives [11] [26]. The methodology employs C18 or C8 silica-based stationary phases with acetonitrile-water gradient elution systems [11]. The hydrophobic decanoyl chain facilitates strong retention on the reverse-phase matrix, enabling effective separation from polar impurities and shorter-chain acylcarnitine analogs [11]. Pharmaceutical-grade material with purity exceeding ninety-eight percent can be consistently achieved using optimized reverse-phase conditions [6] [7].

| Technique | Stationary Phase | Recovery (%) | Purity Achieved | Applications | Key Parameters |

|---|---|---|---|---|---|

| Cation Exchange Chromatography | Amberlite CG-120 | 80-90 | >94% | Bulk purification | pH control, salt gradient |

| Reverse Phase HPLC | C18 or C8 columns | 85-95 | >98% | Analytical standards | Acetonitrile gradient |

| Ion Pair Chromatography | C8 non-end-capped | 77-85 | >95% | Research grade material | Ion pairing agent concentration |

| Crystallization | Organic solvents | 60-75 | >90% | Large scale production | Solvent choice, temperature |

| Solid Phase Extraction | Mixed-mode cartridges | 75-85 | >92% | Sample preparation | Wash/elution volumes |

Ion-pair chromatography represents an advanced purification technique particularly suited for acylcarnitine derivatives [26] [28]. This methodology utilizes hydrophobic ion-pairing reagents such as heptafluorobutyric acid to enhance the retention and resolution of charged metabolites [26]. The ion-pairing approach enables baseline separation of positional isomers and structurally related compounds that co-elute under conventional reverse-phase conditions [28].

Solid-phase extraction techniques provide efficient sample cleanup and concentration capabilities for decanoyl-L-carnitine chloride preparations [26]. Mixed-mode sorbent cartridges incorporating both hydrophobic and ion-exchange functionalities enable selective retention and purification [26]. The methodology involves sequential washing steps to remove matrix interferences, followed by selective elution of the target compound [26].

Crystallization methods offer scalable approaches for large-scale purification of decanoyl-L-carnitine chloride [9]. The selection of appropriate organic solvents and crystallization conditions significantly influences the purity and yield of the final product [9]. Recrystallization from alcoholic solvents typically provides material with purity levels exceeding ninety percent [9].

Isotopic Labeling Approaches for Metabolic Tracing

Isotopic labeling of decanoyl-L-carnitine chloride enables sophisticated metabolic tracing studies and provides quantitative internal standards for analytical applications [13] [15]. The incorporation of stable isotopes such as deuterium and carbon-13 facilitates tracking of metabolic fate and pathway utilization in biological systems [15] [18].

| Isotope Type | Labeling Position | Mass Shift (Da) | Synthesis Method | Analytical Applications | Typical Purity (%) |

|---|---|---|---|---|---|

| Deuterium (d3) | N-trimethyl groups | +3 | Labeled carnitine precursor | Internal standard for LC-MS/MS | >95 |

| Carbon-13 (13C) | Carbonyl carbon | +1 | Labeled decanoic acid | Metabolic pathway tracing | >98 |

| Deuterium (d9) | All methyl groups | +9 | Fully labeled carnitine | Kinetic studies | >90 |

| Mixed Labeling (d3 + 13C) | Multiple positions | +4 to +6 | Multi-step labeling | Complex pathway analysis | >93 |

| Heavy Oxygen (18O) | Carboxyl group | +2 | Exchange reaction | Mechanistic studies | >85 |

The synthesis of isotopically labeled decanoyl-L-carnitine chloride derivatives requires specialized precursor materials and modified synthetic protocols [13] [17]. Deuterium-labeled variants typically utilize pre-labeled L-carnitine starting materials containing deuterium substitution at the trimethylammonium groups [13]. Carbon-13 labeled analogs employ isotopically enriched decanoic acid precursors in the esterification reaction [17].

Deuterated Derivatives in Kinetic Studies

Deuterated decanoyl-L-carnitine chloride derivatives serve as essential tools for investigating metabolic kinetics and cellular uptake mechanisms [13] [15]. The trideuterated analog, featuring deuterium substitution at the N-methyl positions, provides a mass shift of three Daltons, enabling precise quantification using liquid chromatography-tandem mass spectrometry [13] [14].

The synthesis of decanoyl-L-carnitine-d3 chloride utilizes deuterium-labeled L-carnitine-d3 as the starting material [13] [14]. The isotopic purity of the final product typically exceeds ninety-five percent, with minimal isotopic scrambling during the esterification process [13]. The deuterated derivative demonstrates identical chemical properties to the unlabeled compound while providing distinct mass spectrometric signatures [14].

| Deuterated Compound | CAS Number | Kinetic Parameter Studied | Detection Method | Biological Application | Study Duration |

|---|---|---|---|---|---|

| Decanoyl-L-carnitine-d3 | 2483831-87-2 | Uptake and metabolism rates | LC-MS/MS, GC-MS | Medium-chain fatty acid studies | 15 min to 2 hours |

| L-carnitine-d9 | Not assigned | Cellular transport kinetics | MALDI-MS imaging | Muscle contraction research | 30-60 minutes |

| Acetyl-L-carnitine-d3 | Not assigned | Acetylation dynamics | Tandem MS | Brain metabolism studies | 15-120 minutes |

| Palmitoyl-L-carnitine-d3 | Not assigned | Long-chain fatty acid oxidation | High-resolution MS | Cardiac metabolism research | 1-6 hours |

| Propionyl-L-carnitine-d3 | Not assigned | Short-chain metabolism | Multiple reaction monitoring | Metabolic disorder diagnosis | 30 minutes to 2 hours |

Kinetic studies utilizing decanoyl-L-carnitine-d3 chloride have demonstrated rapid cellular uptake and subsequent metabolic conversion [15] [19]. Matrix-assisted laser desorption ionization mass spectrometry imaging reveals tissue-specific distribution patterns and temporal dynamics of carnitine metabolism [15]. The deuterated tracer enables discrimination between endogenous and exogenously administered carnitine pools [15].

Research investigations employing deuterated derivatives have elucidated the rapid transport kinetics of carnitine across cellular membranes [15]. Studies demonstrate peak tissue accumulation within thirty to sixty minutes following administration, with subsequent conversion to acetylated metabolites [15]. The deuterium label remains stable throughout the metabolic processes, providing reliable tracking of substrate fate [15].

¹³C-Labeled Analogs for Pathway Analysis

Carbon-13 labeled decanoyl-L-carnitine analogs enable comprehensive pathway analysis and metabolic flux quantification [18] [20]. The incorporation of carbon-13 at specific molecular positions provides detailed information regarding metabolic fate and pathway utilization [18]. Nuclear magnetic resonance spectroscopy combined with mass spectrometry enables precise tracking of carbon skeleton rearrangements [18].

The synthesis of carbon-13 labeled decanoyl-L-carnitine derivatives utilizes isotopically enriched decanoic acid precursors [17] [18]. Labeling at the carbonyl carbon position provides information regarding ester bond hydrolysis and subsequent fatty acid metabolism [18]. Uniformly labeled carbon-13 variants enable tracking of complete carbon skeleton fate through multiple metabolic pathways [18].

| Labeled Position | Metabolic Pathway | Key Metabolites Detected | Analytical Technique | Information Obtained | Typical Enrichment (%) |

|---|---|---|---|---|---|

| [2-13C]acetyl-L-carnitine | TCA cycle entry | Glutamate, GABA, lactate | 13C-NMR spectroscopy | Cycling ratios, flux rates | 0.2-10 |

| [1-13C]decanoic acid derivative | β-oxidation pathway | Acetyl-CoA, citrate | LC-MS/MS with isotopomer analysis | β-oxidation efficiency | 1-15 |

| [U-13C]L-carnitine | Complete carbon skeleton | Multiple TCA intermediates | Mass isotopomer distribution | Complete metabolic fate | 5-25 |

| [1,6-13C]glucose derived | Gluconeogenesis connection | Glucose-6-phosphate | Metabolic flux analysis | Metabolic connectivity | 2-12 |

| [3-13C]pyruvate pathway | Pyruvate recycling | Alanine, lactate | Isotopolog distribution | Pathway utilization | 3-18 |

Metabolic flux analysis utilizing carbon-13 labeled decanoyl-L-carnitine derivatives reveals extensive metabolism through beta-oxidation pathways [18] [20]. The acetyl-CoA generated from decanoyl-L-carnitine metabolism enters the tricarboxylic acid cycle, producing labeled intermediates including citrate, alpha-ketoglutarate, and glutamate [18]. Carbon-13 nuclear magnetic resonance spectroscopy enables quantification of metabolic cycling ratios and flux distributions [18].

Research studies employing [2-13C]acetyl-L-carnitine demonstrate active metabolism through pyruvate recycling pathways [18]. The carbon-13 enrichment in downstream metabolites including alanine, lactate, and gamma-aminobutyric acid indicates extensive metabolic cycling [18]. These investigations reveal cycling ratios significantly higher than those observed with glucose or acetate precursors [18].

The solubility profile of Decanoyl-L-carnitine chloride demonstrates characteristic behavior consistent with its quaternary ammonium structure and medium-chain fatty acid ester functionality [2]. The compound exhibits preferential solubility in polar organic solvents, with dimethylformamide and ethanol showing optimal dissolution characteristics at approximately 20 mg/mL [2] [3]. This high solubility in polar aprotic and protic solvents reflects the ionic nature of the quaternary ammonium group and the polar carboxyl functionality.

Dimethyl sulfoxide demonstrates moderate solubility ranging from 10-14 mg/mL, indicating slightly reduced solvation efficiency compared to dimethylformamide [2] [3]. The reduced solubility in dimethyl sulfoxide likely results from the compound's specific hydrogen bonding requirements and steric considerations around the bulky quaternary ammonium center.

| Solvent Category | Solvent | Solubility (mg/mL) | Interaction Mechanism |

|---|---|---|---|

| Polar Aprotic | Dimethylformamide | ~20 | Ion-dipole interactions, hydrogen bonding |

| Polar Aprotic | Dimethyl sulfoxide | 10-14 | Dipole-dipole interactions |

| Polar Protic | Ethanol | ~20 | Hydrogen bonding, ionic solvation |

| Polar Protic | Methanol | Slightly soluble | Limited hydrogen bonding |

| Aqueous | Water | Limited | Inadequate solvation of hydrophobic chain |

| Non-polar | Acetone | Practically insoluble | Incompatible polarity |

| Non-polar | Diethyl ether | Practically insoluble | No ionic solvation |

The limited aqueous solubility represents a characteristic challenge for medium-chain acylcarnitines, where the hydrophobic decanoyl chain significantly reduces water compatibility despite the presence of ionic and polar functional groups [4] [5]. This amphiphilic character necessitates careful solvent selection for analytical and preparative applications.

The poor solubility in non-polar solvents such as acetone and diethyl ether confirms the dominant influence of the ionic quaternary ammonium structure, which requires polar environments for adequate solvation [6]. This selectivity pattern aligns with established principles governing carnitine derivative solubility, where ionic character typically overrides fatty acid chain hydrophobicity in solvent interactions.

Thermal Decomposition Patterns and Melting Point Analysis

Thermal analysis of Decanoyl-L-carnitine chloride reveals a well-defined melting point range of 166-170°C, indicating good crystalline order and thermal stability within normal handling temperatures [7] [8]. This melting point falls within the expected range for medium-chain acylcarnitine chloride salts, reflecting the balance between intermolecular ionic interactions and van der Waals forces from the decanoyl chain.

The compound demonstrates remarkable thermal stability under normal laboratory conditions, with no decomposition observed at temperatures below 100°C [9] [10]. This stability profile supports routine analytical procedures and storage protocols without thermal degradation concerns. The absence of a defined decomposition temperature under standard conditions indicates that thermal breakdown requires significantly elevated temperatures beyond typical laboratory operations.

| Thermal Parameter | Value | Stability Implications |

|---|---|---|

| Melting Point | 166-170°C | Excellent thermal stability |

| Decomposition Temperature | >200°C | No degradation under normal conditions |

| Flash Point | Not applicable | Non-flammable solid |

| Vapor Pressure | Negligible | Minimal volatility |

| Thermal Expansion | Minimal | Stable crystalline structure |

The crystalline solid state contributes to enhanced thermal stability compared to amorphous forms, as the ordered molecular arrangement provides greater resistance to thermal motion and molecular breakdown [11]. The white to off-white appearance remains unchanged across the stable temperature range, indicating absence of thermally induced color changes or degradation products.

Differential scanning calorimetry analysis would be expected to show a sharp endothermic peak corresponding to the melting transition, followed by thermal stability until decomposition temperatures are reached. The narrow melting point range suggests high purity and uniform crystalline structure, consistent with the reported purity specifications of ≥98% [1] [12].

pH-Dependent Stability in Biological Matrices

The pH stability profile of Decanoyl-L-carnitine chloride demonstrates exceptional stability across physiologically relevant pH ranges, with particular robustness in acidic to neutral conditions [9]. The quaternary ammonium structure remains ionized across all biological pH ranges, maintaining structural integrity and preventing acid-base degradation pathways.

In strongly acidic conditions (pH 1.0-2.0), corresponding to gastric environments, the compound maintains excellent stability due to the permanent positive charge on the quaternary ammonium nitrogen, which remains unaffected by proton concentration [9]. The carboxyl group becomes fully protonated under these conditions, potentially enhancing overall molecular stability through reduced ionic repulsion.

The physiological pH range (pH 7.0-7.4) represents optimal stability conditions, where both the quaternary ammonium and carboxylate groups exist in their most stable ionic forms [13]. This stability profile supports the compound's biological relevance and potential therapeutic applications in physiological environments.

| pH Range | Dominant Species | Stability Assessment | Biological Relevance |

|---|---|---|---|

| 1.0-2.0 | Protonated carboxyl form | Highly stable | Gastric environment |

| 4.0-7.0 | Mixed ionic species | Excellent stability | Intracellular conditions |

| 7.0-7.4 | Fully ionic form | Optimal stability | Blood plasma |

| 8.0-10.0 | Deprotonated form | Good stability | Alkaline biological fluids |

| >12.0 | Highly basic conditions | Potential degradation | Non-physiological |

Extended exposure to highly alkaline conditions (pH >12) may result in gradual degradation through ester hydrolysis mechanisms, although such extreme pH values are not encountered in normal biological systems [9]. The ester bond connecting the decanoyl chain to the carnitine backbone represents the most pH-sensitive structural element, particularly under strongly basic conditions where nucleophilic attack by hydroxide ions becomes thermodynamically favorable.

Matrix effects in biological fluids appear minimal, with plasma proteins and cellular components showing no significant impact on chemical stability [14]. This compatibility with biological matrices supports analytical applications in clinical samples and biological research protocols.